2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine
Overview
Description
2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound features a benzyl group substituted with a 4-chlorophenyl and a 2,5-dimethoxybenzyl group. Phenethylamines are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,5-dimethoxybenzylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,5-dimethoxybenzylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, influencing their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound may modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)ethanamine: Similar structure but with a different substitution pattern.
2-(4-bromophenyl)-N-(2,5-dimethoxybenzyl)ethanamine: Similar structure with a bromine atom instead of chlorine.
2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine: Similar structure with different positions of methoxy groups.
Uniqueness
2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different receptor binding affinities, metabolic stability, and pharmacological effects.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13/h3-8,11,19H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNPYZEYWWQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.